5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
Overview
Description
5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole is a chemical compound with the molecular formula C6H4ClNS It is characterized by the presence of a thiazole ring substituted with a 3-chloroprop-1-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole typically involves the reaction of thiazole derivatives with propargyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alkenes and alkanes derived from the reduction of the triple bond.
Scientific Research Applications
5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloroprop-1-yn-1-yl)benzene
- 5-(3-Chloroprop-1-yn-1-yl)-1,3-thiazole
Uniqueness
5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole is unique due to its specific substitution pattern and the presence of both a thiazole ring and a propargyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. The compound features a thiazole ring, which is known for its diverse pharmacological properties, and a chlorinated alkyne substituent. This combination may confer distinct biological activities that merit detailed investigation.
The molecular formula of this compound is C₆H₄ClN₃S. Its structural characteristics include:
- Thiazole Ring : A five-membered heterocyclic compound that contributes to various biological activities.
- Chloropropynyl Group : An alkyne moiety that may enhance reactivity and biological interaction.
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy by increasing the lipophilicity of the compounds .
Compound | Target Organism | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | S. aureus | 25 | |
5-(3-Chlorobut-1-en-1-yl)-1,2-thiazole | E. coli | 30 |
Cytotoxicity and Anticancer Activity
Several studies have explored the cytotoxic effects of thiazole derivatives on cancer cell lines. The potential anticancer activity of this compound is hypothesized based on its structural similarity to other active thiazole compounds that induce apoptosis in cancer cells.
In vitro studies have demonstrated that related thiazole compounds can inhibit the growth of breast cancer (MCF-7) and liver cancer (HepG2) cell lines. For example, a derivative with a similar structure showed an IC50 value of approximately 12 µg/mL against MCF-7 cells .
Compound Name | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
Thiazole Derivative A | MCF-7 | 12 | Apoptosis induction |
Thiazole Derivative B | HepG2 | 9.6 | Cell cycle arrest |
This compound | Hypothetical | TBD | TBD |
The mechanisms by which thiazole derivatives exert their biological effects are varied and complex:
- Enzyme Inhibition : Some thiazoles act as inhibitors of key enzymes involved in cancer progression or microbial metabolism.
- Apoptosis Induction : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Compounds may interfere with cell cycle progression, particularly at the G2/M phase, thereby inhibiting cell proliferation .
Structure–Activity Relationship (SAR)
The biological activity of thiazoles is often influenced by their structural features. Modifications such as halogenation or the introduction of alkynes can significantly alter their potency and selectivity. For instance:
- Halogen Substitution : Chlorine atoms can enhance lipophilicity and improve interaction with biological targets.
- Alkyne Moiety : The presence of an alkyne may facilitate unique interactions with enzymes or receptors due to its reactive nature.
Case Studies
Recent studies have highlighted the potential applications of thiazole derivatives in drug development:
Properties
IUPAC Name |
5-(3-chloroprop-1-ynyl)-1,2-thiazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNS/c7-4-1-2-6-3-5-8-9-6/h3,5H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQSSYKQPIBEER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)C#CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934769-99-9 | |
Record name | 5-(3-chloroprop-1-yn-1-yl)-1,2-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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